7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
Overview
Description
7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a benzyloxy group, a methoxyphenyl group, and a trifluoromethyl group attached to a chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol with an appropriate diketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl bromide and a base such as potassium carbonate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using a reagent such as trifluoromethyl iodide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. Flow microreactor systems can be employed to enhance reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, along with appropriate catalysts.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxychromenone derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It exhibits biological activities such as antioxidant and anti-inflammatory effects, making it a candidate for further pharmacological studies.
Medicine: Due to its potential anticancer properties, the compound is being investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound can induce apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
- 7-(benzyloxy)-3-(2-hydroxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
- 7-(benzyloxy)-3-(2-methoxyphenyl)-2-(methyl)-4H-chromen-4-one
- 7-(benzyloxy)-3-(2-methoxyphenyl)-2-(difluoromethyl)-4H-chromen-4-one
Uniqueness
The presence of the trifluoromethyl group in 7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-7-phenylmethoxy-2-(trifluoromethyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3O4/c1-29-19-10-6-5-9-17(19)21-22(28)18-12-11-16(30-14-15-7-3-2-4-8-15)13-20(18)31-23(21)24(25,26)27/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIGCYKIPSBURT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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